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molecular formula C9H15ClO B8480279 4-(2-Chloroethyl)hepta-1,6-dien-4-ol

4-(2-Chloroethyl)hepta-1,6-dien-4-ol

Cat. No. B8480279
M. Wt: 174.67 g/mol
InChI Key: XEOZWRUEGKFCKG-UHFFFAOYSA-N
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Patent
US08765744B2

Procedure details

3-Chloro-propionyl chloride (5.00 g) dissolved in tetrahydrofuran (50 mL) is added dropwise to a 1 M solution of allylmagnesium bromide in diethyl ether (72 mL) cooled to −15° C. The solution is warmed in the cooling bath to room temperature over a period of 2 h and stirred at room temperature overnight. Water is then added and the resulting mixture is neutralized using 4 M aqueous hydrochloric acid. The mixture is extracted with diethyl ether (3×) and the combined extracts are washed with water (2×). The organic phase is dried (Na2SO4) and the solvent is evaporated to afford the crude title compound. Yield: 7.87 g (ca. 85% pure).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].[CH2:7]([Mg]Br)[CH:8]=[CH2:9].O.Cl.O1C[CH2:17][CH2:16][CH2:15]1>C(OCC)C>[Cl:1][CH2:2][CH2:3][C:4]([OH:5])([CH2:17][CH:16]=[CH2:15])[CH2:7][CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Mg]Br
Name
Quantity
72 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed in the cooling bath to room temperature over a period of 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (3×)
WASH
Type
WASH
Details
the combined extracts are washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCC(CC=C)(CC=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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